BenchChemオンラインストアへようこそ!

3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane

CNS drug discovery histamine H3 receptor lipophilicity optimization

3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane is a disubstituted spirocyclic diamine belonging to the 3,9-diazaspiro[5.5]undecane class. It features a benzyl group at the N-9 position and a cyclobutyl group at the N-3 position, yielding a calculated logP of 3.79 and a polar surface area (PSA) of 6.48 Ų.

Molecular Formula C20H30N2
Molecular Weight 298.5 g/mol
CAS No. 1001054-49-4
Cat. No. B3362600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane
CAS1001054-49-4
Molecular FormulaC20H30N2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCC3(CCN(CC3)CC4=CC=CC=C4)CC2
InChIInChI=1S/C20H30N2/c1-2-5-18(6-3-1)17-21-13-9-20(10-14-21)11-15-22(16-12-20)19-7-4-8-19/h1-3,5-6,19H,4,7-17H2
InChIKeyFIMUWOFTOPUJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS 1001054-49-4): A Spirocyclic Building Block for Histamine H3 Receptor Modulator Drug Discovery


3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane is a disubstituted spirocyclic diamine belonging to the 3,9-diazaspiro[5.5]undecane class. It features a benzyl group at the N-9 position and a cyclobutyl group at the N-3 position, yielding a calculated logP of 3.79 and a polar surface area (PSA) of 6.48 Ų . The compound is disclosed as an intermediate in the synthesis of substituted azaspiro derivatives that modulate histamine H3 receptors, as described in patent US20080247964 [1].

Why Close Analogs of 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane Cannot Be Simply Substituted


The unique combination of N-benzyl and N-cyclobutyl substituents imparts distinct physicochemical properties that cannot be replicated by mono-substituted or de-substituted analogs. For instance, removal of the benzyl group (as in 3-cyclobutyl-3,9-diazaspiro[5.5]undecane, CAS 1001054-50-7) drops the calculated logP from 3.79 to 1.8 [1] and increases PSA from 6.48 to 15.3 Ų [1], dramatically altering membrane permeability and CNS penetration potential. Such differences preclude simple interchangeability in structure-activity relationship (SAR) studies and pharmaceutical development.

Quantitative Evidence for Selecting 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane Over Analogs


Lipophilicity (LogP) Advantage Over Des-Benzyl Analog

3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane exhibits a calculated logP of 3.79 , compared to 1.8 for the des-benzyl analog 3-cyclobutyl-3,9-diazaspiro[5.5]undecane [1]. This difference of 1.99 log units indicates substantially higher lipophilicity, which is expected to enhance passive membrane permeation and CNS bioavailability.

CNS drug discovery histamine H3 receptor lipophilicity optimization

Polar Surface Area (PSA) Differentiation for Blood-Brain Barrier Penetration

The target compound has a calculated PSA of 6.48 Ų , versus 15.3 Ų for the des-benzyl analog [1], a reduction of 8.82 Ų. PSA values below 90 Ų are generally associated with good blood-brain barrier penetration, but the nearly 2.4-fold lower PSA of the target compound suggests superior CNS permeation characteristics.

blood-brain barrier CNS penetration polar surface area

Unique N-Benzyl / N-Cyclobutyl Substitution Pattern for Fine-Tuned Receptor Interaction

The combination of a benzyl group at N-9 and a cyclobutyl group at N-3 represents a rationally designed substitution pattern for probing the histamine H3 receptor pharmacophore. Patent US20080247964 [1] specifically exemplifies the broader class of 3,9-diazaspiro[5.5]undecane derivatives with varied N-substituents as H3 receptor modulators. The des-benzyl analog (CAS 1001054-50-7) retains only the cyclobutyl group and is itself a downstream intermediate [2], indicating that the benzyl group is a key structural element for the final active species.

histamine H3 receptor modulation SAR optimization spirocyclic amines

Patent-Validated Synthetic Route Ensuring Reproducible Supply

A documented synthetic procedure for 3-benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane is provided in US2008/247964 : reductive amination of 3-benzyl-3,9-diazaspiro[5.5]undecane with cyclobutanone in the presence of sodium triacetoxyborohydride yields the title compound. LC-MS monitoring confirms the product (m/z = 299.19, RT = 1.26 min) . This validated route ensures reproducibility and scalability, unlike non-patented analog syntheses that may lack detailed protocols.

synthetic accessibility reductive amination process chemistry

Best Research and Industrial Application Scenarios for 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane


Histamine H3 Receptor Antagonist Lead Optimization

The compound serves as a functionalized spirocyclic scaffold for generating histamine H3 receptor antagonists. Its benzyl-cyclobutyl substitution pattern provides a balanced lipophilic-hydrophilic profile (logP 3.79, PSA 6.48) conducive to CNS penetration . SAR campaigns can utilize the synthetic route described in US2008/247964 to systematically modify substituents while maintaining the core spirocyclic architecture .

CNS Drug Discovery Programs Requiring Defined Physicochemical Space

With a logP of 3.79 and PSA of 6.48 , the compound falls within the optimal CNS drug-like property space (logP 2–4, PSA <90 Ų). It is therefore suitable for use as a privileged scaffold in CNS-targeted screening libraries, especially for targets such as G-protein-coupled receptors (GPCRs) and ion channels where spirocyclic amines have demonstrated enhanced selectivity.

PROTAC Linker Design Leveraging Spirocyclic Core Rigidity

3,9-Diazaspiro[5.5]undecane derivatives, including benzyl-substituted variants, are employed as rigid linker motifs in PROTAC (PROteolysis TArgeting Chimera) molecules . The dual nitrogen substitution points allow for orthogonal conjugation, while the spirocyclic core confers conformational constraint that can enhance ternary complex formation. The target compound's benzyl group provides a synthetic handle for further functionalization.

Supplier Qualification and Procurement Benchmarking

The compound is available from multiple CROs and chemical suppliers in high purity (e.g., MolCore NLT 98% ). The existence of a patent-validated synthesis enables laboratories to independently verify identity and purity by LC-MS (expected m/z = 299.19, RT = 1.26 min), facilitating supplier qualification and quality control in procurement.

Quote Request

Request a Quote for 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.